

An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine: Physicochemical Properties

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethoxy-5-nitropyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] This document details its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of **2-Ethoxy-5-nitropyridine** are summarized below, providing a baseline for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2]
Molecular Weight	168.15 g/mol	[2]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	90-94 °C	[3]
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.	[4]

Experimental Protocols

Accurate determination of physicochemical properties is critical for the consistent application of a compound in research and manufacturing. The following sections detail standardized methodologies for determining the melting point and solubility of **2-Ethoxy-5-nitropyridine**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[5][6] A common and reliable method for determining the melting point of a crystalline solid like **2-Ethoxy-5-nitropyridine** is the capillary method using a melting point apparatus.[7][8][9]

Protocol: Capillary Melting Point Determination

- Sample Preparation:
 - Ensure the **2-Ethoxy-5-nitropyridine** sample is a fine, dry powder. If necessary, crush any large crystals using a spatula on a watch glass.[8]
 - Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[5]

- Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
[8] The packed sample height should be approximately 2-3 mm.[8]
- Apparatus Setup:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[8][9]
 - Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
- Measurement:
 - Rapid Determination (Optional): Heat the sample rapidly (5-10 °C per minute) to get an approximate melting range.[8] This helps in setting the parameters for a more accurate measurement.
 - Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8]
 - Insert a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]
 - For high accuracy, the experiment should be repeated with a fresh sample.[7]

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specified temperature. For drug development, understanding the pH-solubility profile in aqueous media is particularly important.[10]

Protocol: Equilibrium Solubility Determination in Aqueous Media

This protocol is adapted from guidelines for Biopharmaceutics Classification System (BCS) studies and provides a robust method for determining solubility.[10][11]

- Media Preparation:
 - Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[\[10\]](#)
 - All solubility measurements should be conducted at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[\[10\]](#)
- Experimental Procedure:
 - Add an excess amount of **2-Ethoxy-5-nitropyridine** to a known volume of each buffer solution in a suitable vial. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.
 - Seal the vials and agitate them (e.g., using a shaker or rotator) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#) Preliminary experiments may be needed to determine the time required to reach equilibrium.[\[11\]](#)
 - After equilibration, stop the agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample from the supernatant. To avoid including undissolved solids, filter the sample through a suitable, non-adsorbing filter (e.g., a 0.45 µm PVDF filter) or centrifuge the solution and sample the clear supernatant.[\[12\]](#)
- Analysis:
 - Analyze the concentration of dissolved **2-Ethoxy-5-nitropyridine** in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - The experiment should be performed in at least triplicate for each pH condition to ensure the reliability of the results.[\[10\]](#)

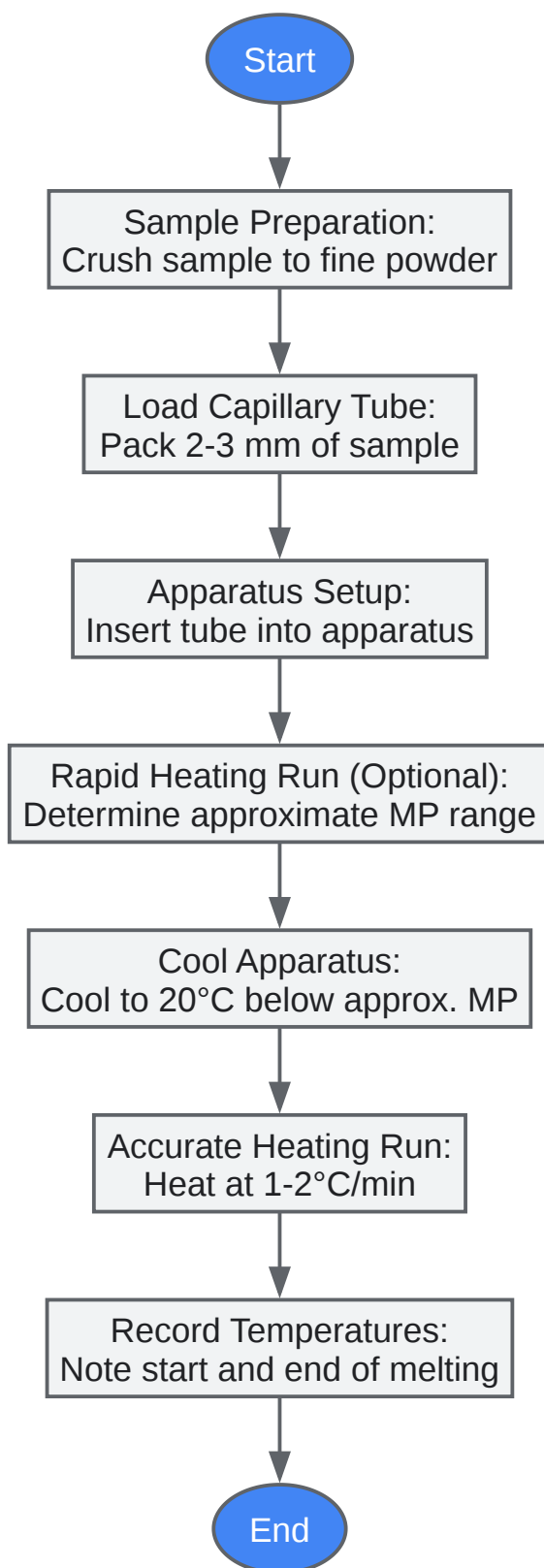
Protocol: Solubility Screening in Organic Solvents

- Procedure:

- Weigh a precise, small amount of **2-Ethoxy-5-nitropyridine** into several vials.[12]
- To each vial, add a different organic solvent (e.g., ethanol, acetone, DMSO, DMF) in small, measured increments.[12]
- After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.[12]
- Record the total volume of solvent required to completely dissolve the compound. This provides a semi-quantitative measure of solubility (e.g., mg/mL).

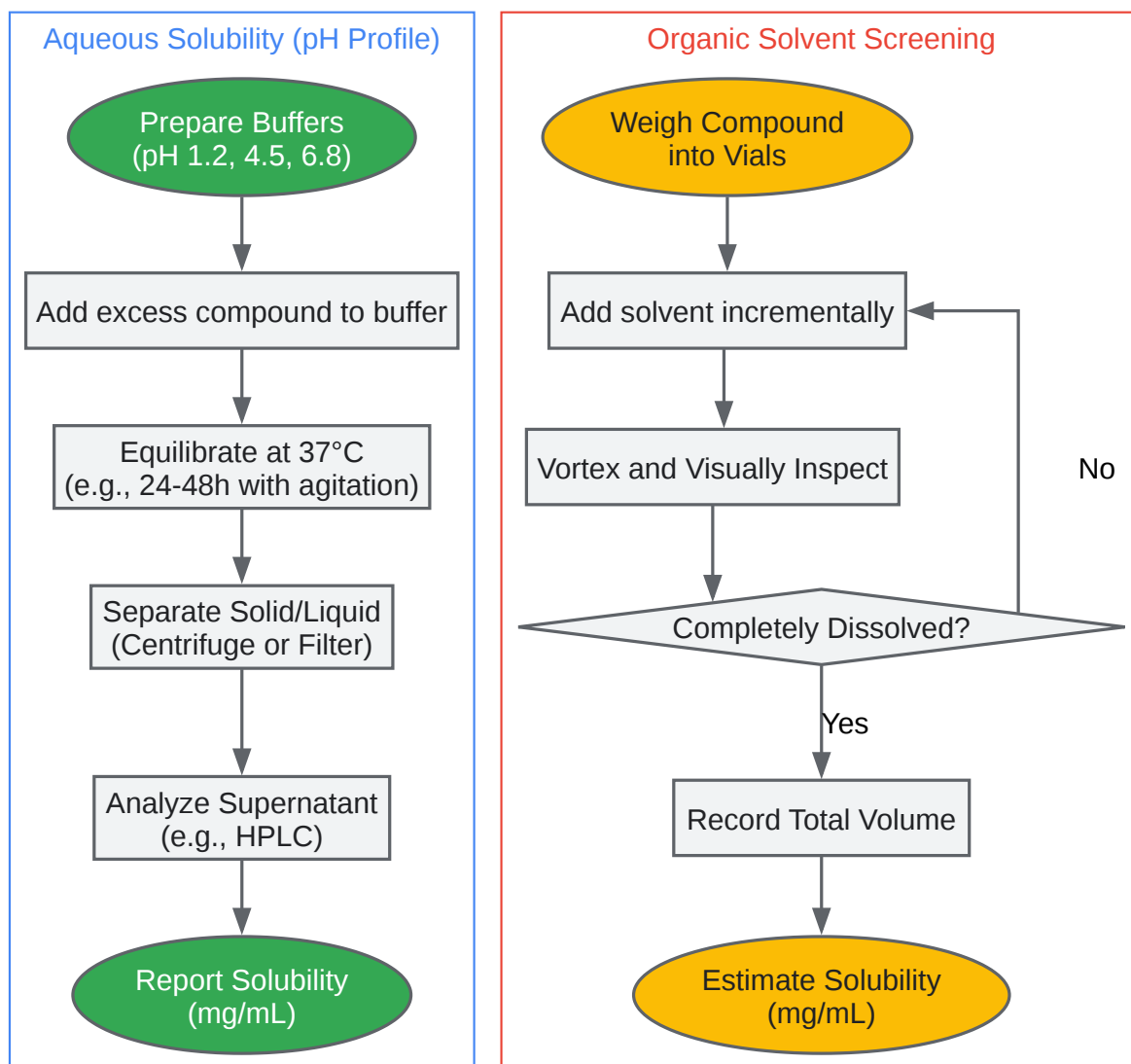
Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Workflow for Melting Point Determination



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Workflow for Solubility Determination

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